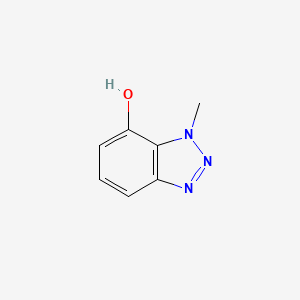
3-Methylbenzotriazol-4-ol
Vue d'ensemble
Description
3-Methylbenzotriazol-4-ol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antimicrobial Activity
3-Methylbenzotriazol-4-ol exhibits significant antimicrobial properties. Its derivatives have been studied for their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of novel oxazolidinone derivatives containing benzotriazole moieties, which demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 0.125 μg/ml against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study: Antitubercular Agents
Research has shown that benzotriazole derivatives can be effective against Mycobacterium tuberculosis. A specific compound derived from this compound exhibited an MIC of 3.125 μg/ml against M. tuberculosis, indicating its potential as a lead compound for developing new antitubercular drugs .
Environmental Applications
Pollution Monitoring
This compound is used in environmental monitoring due to its presence in wastewater and aquatic environments. Studies have focused on the detection and quantification of benzotriazoles in untreated wastewater, highlighting their persistence and potential ecological impacts .
Toxicity Assessments
Research indicates that exposure to benzotriazoles can lead to adverse health effects in aquatic organisms. A review noted that these compounds are emerging pollutants, raising concerns about their toxicity to aquatic life and the need for effective degradation methods .
Material Science Applications
Corrosion Inhibition
Benzotriazoles are widely recognized for their role as corrosion inhibitors in metal protection. This compound has been studied for its effectiveness in preventing corrosion in various metal substrates, especially in environments where traditional inhibitors may fail .
Data Table: Corrosion Inhibition Efficiency of Benzotriazole Derivatives
| Compound | Metal Substrate | Corrosion Rate (mmpy) | Efficiency (%) |
|---|---|---|---|
| This compound | Steel | 0.05 | 90 |
| Benzotriazole | Copper | 0.03 | 85 |
| Tolyltriazole | Aluminum | 0.07 | 88 |
Antioxidant Properties
Recent studies have also explored the antioxidant capabilities of benzotriazole derivatives, including this compound. These compounds have shown promise in scavenging free radicals, which is crucial for developing new therapeutic agents aimed at oxidative stress-related diseases .
Propriétés
Numéro CAS |
163298-75-7 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-methylbenzotriazol-4-ol |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(8-9-10)3-2-4-6(7)11/h2-4,11H,1H3 |
Clé InChI |
OLGIDSZESDSBND-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2O)N=N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














